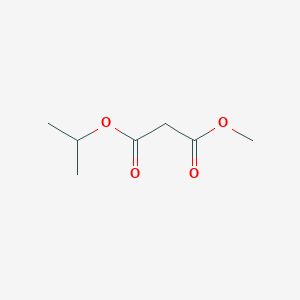
3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methoxy, methyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method uses organoboron reagents and palladium catalysts to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions and improve the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy and methyl groups can influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Amino-3-(trifluoromethyl)pyridine
Uniqueness
3-Methoxy-2-methyl-5-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the methoxy group can enhance its solubility and reactivity, while the trifluoromethyl group can improve its metabolic stability and lipophilicity. This combination of properties makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8F3NO |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
3-methoxy-2-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-7(13-2)3-6(4-12-5)8(9,10)11/h3-4H,1-2H3 |
Clé InChI |
MDKNPVBZQJMBDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)C(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)

![Ethyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13675403.png)
![6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675406.png)


![[2-(Methoxymethoxy)ethyl]benzene](/img/structure/B13675431.png)


![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)

